molecular formula C18H33N3O3 B2915410 N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953137-07-0

N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2915410
CAS RN: 953137-07-0
M. Wt: 339.48
InChI Key: ZFALGFYONJFTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as CYM-51010, is a novel compound that has gained attention due to its potential therapeutic applications. It belongs to the class of oxalamide derivatives and has been synthesized by several methods.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for understanding the metabolism of various drugs, including those related to N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide. These inhibitors play a significant role in predicting drug-drug interactions in human liver microsomal incubations. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, which is vital for assessing the metabolic pathways of new chemical entities (Khojasteh et al., 2011).

Structural Diversity and Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles, which are key structural components of pharmaceuticals, including this compound, constitute a significant portion of FDA-approved drugs. This review highlights the prevalence and substitution patterns of nitrogen heterocycles, offering insights into the most common structures and their impact on drug design and efficacy (Vitaku et al., 2014).

Understanding Novel Opioid MT-45
While not directly related to this compound, the study of novel psychoactive substances like MT-45 sheds light on the methodology of assessing new compounds' availability, use, and pharmacological effects. This approach can be applied to understand the impact and therapeutic potential of new chemical entities in the pharmaceutical landscape (Siddiqi et al., 2015).

Aromatization Over Platinum-Alumina Catalysts
Research on the aromatization of hydrocarbons, such as cycloheptane, using platinum-alumina catalysts, provides insights into chemical reactions that could be relevant for the synthesis or modification of compounds like this compound. Understanding these reactions is crucial for developing efficient synthesis methods for pharmaceutical compounds (Pines & Nogueira, 1981).

Plant Betalains Chemistry and Biochemistry


Although not directly linked to this compound, the study of plant betalains provides a perspective on natural compounds' chemistry and biochemistry. This knowledge contributes to the broader understanding of chemical interactions and could inspire the development of novel therapeutic agents (Khan & Giridhar, 2015).

properties

IUPAC Name

N'-cycloheptyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-24-13-12-21-10-8-15(9-11-21)14-19-17(22)18(23)20-16-6-4-2-3-5-7-16/h15-16H,2-14H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFALGFYONJFTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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